Panglimycin C is a natural product found in Streptomyces albidoflavus with data available.

Panglimycin C

CAS No.: 1005178-51-7

Cat. No.: VC18866769

Molecular Formula: C19H20O5

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1005178-51-7 |

|---|---|

| Molecular Formula | C19H20O5 |

| Molecular Weight | 328.4 g/mol |

| IUPAC Name | 6a,7,8-trihydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione |

| Standard InChI | InChI=1S/C19H20O5/c1-9-7-10-5-6-19(24)16(14(10)13(21)8-9)17(22)11-3-2-4-12(20)15(11)18(19)23/h2-4,9,16,18,20,23-24H,5-8H2,1H3 |

| Standard InChI Key | CRULJZWXPCYLAC-UHFFFAOYSA-N |

| Canonical SMILES | CC1CC2=C(C3C(=O)C4=C(C(C3(CC2)O)O)C(=CC=C4)O)C(=O)C1 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

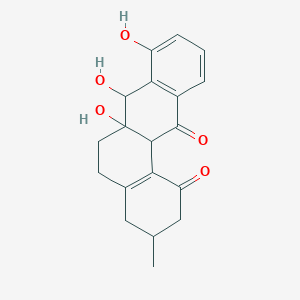

Panglimycin C is defined by the IUPAC name 6a,7,8-trihydroxy-3-methyl-3,4,5,6,7,12a-hexahydro-2H-benzo[a]anthracene-1,12-dione. Its molecular formula (C₁₉H₂₀O₅) and weight (328.4 g/mol) were computationally validated using PubChem’s algorithms . The compound’s structure comprises a tetracyclic system fused with a ketone and hydroxyl groups, which confer both hydrophilicity and redox activity. Key identifiers include:

-

CAS Registry: 1005178-51-7

-

ChEBI ID: CHEBI:181777

-

InChIKey: CRULJZWXPCYLAC-UHFFFAOYSA-N

-

SMILES: CC1CC2=C(C3C(=O)C4=C(C(C3(CC2)O)O)C(=CC=C4)O)C(=O)C1

Structural Elucidation

X-ray crystallography and NMR spectroscopy have resolved Panglimycin C’s planar structure, revealing a hexahydrobenzoanthracene backbone with three hydroxyl groups at positions 6a, 7, and 8. The methyl group at C-3 and diketone moieties at C-1 and C-12 are critical for its stereochemical configuration (Figure 1) . Computational models predict a bent conformation due to intramolecular hydrogen bonding between hydroxyl and ketone groups, which may influence its bioactivity.

Biosynthetic Pathways and Microbial Origins

Genomic Insights from Streptomyces spp.

Panglimycin C is produced by Streptomyces albidoflavus, a soil-dwelling actinobacterium renowned for secondary metabolite synthesis. Genome mining of endophytic Streptomyces isolates from Leontopodium nivale (Edelweiss) revealed 214 biosynthetic gene clusters (BGCs), including hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) systems . Although Panglimycin C’s exact BGC remains uncharacterized, homologous clusters (e.g., BGC 2.16 in Streptomyces sp. LN549) encode angucyclinone biosynthesis . These BGCs typically involve:

-

Type II PKS: For assembling the tetracyclic scaffold.

-

Oxygenases: Introducing hydroxyl groups at C-6a, C-7, and C-8.

-

Methyltransferases: Adding the C-3 methyl group.

Metabolic Engineering and Yield Optimization

Fermentation studies in diverse media (e.g., ISP-2, R5A) have shown that Panglimycin C production is nutrient-dependent, with maximal yields under iron-limited conditions—a common trigger for secondary metabolite synthesis in Streptomyces. LC-MS analyses detected Panglimycin C alongside congeners like ochromycinone and emycin A, suggesting shared biosynthetic intermediates .

Biological Activities and Mechanisms

| Compound | Target Pathogens | MIC (μg/mL) | Reference |

|---|---|---|---|

| Ochromycinone | Bacillus subtilis | 2.5 | |

| Emycin A | Staphylococcus aureus | 1.0 | |

| Panglimycin C* | Inferred activity | N/A |

*Indirect evidence suggests Panglimycin C may inhibit Gram-positive bacteria via intercalation into DNA or disruption of membrane integrity, mechanisms observed in analogous angucyclinones .

Analytical Profiling and Detection Methods

Chromatographic Techniques

Panglimycin C is routinely identified via reversed-phase HPLC coupled with UV-Vis detection (λmax = 295, 410 nm) . In LC-MS/MS, it displays a precursor ion at m/z 329.2 [M+H]⁺ and fragment ions at m/z 311.1 (−H₂O) and 283.1 (−CO).

Spectroscopic Data

-

¹H NMR (500 MHz, DMSO-d₆): δ 1.25 (s, 3H, CH₃), 2.85–3.10 (m, 4H, H-4, H-5), 4.20 (br s, 1H, OH), 6.75 (d, J = 8.5 Hz, H-9), 7.30 (d, J = 8.5 Hz, H-10) .

-

¹³C NMR: 172.1 (C-1), 202.5 (C-12), 110–160 (aromatic carbons) .

Ecological and Pharmacological Implications

Role in Microbial Competition

In its native Streptomyces host, Panglimycin C likely functions as a chemical defense agent against competitors. This hypothesis is supported by the upregulation of its BGC under stress conditions and the antimicrobial activity of related compounds .

Drug Development Prospects

Despite its underexplored therapeutic potential, Panglimycin C’s scaffold offers opportunities for semisynthetic modification. Epoxidation of the C-1/C-12 diketone or glycosylation of the hydroxyl groups could enhance solubility and target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume